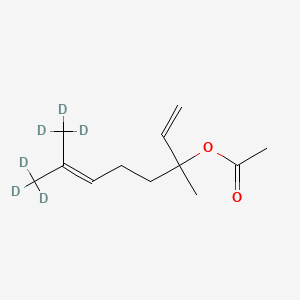
malonyl-NAC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Malonyl-N-acetylcysteamine (malonyl-NAC) is a compound that has garnered significant interest in scientific research due to its role in cellular processes. It is known to increase cellular propylation, resulting in reduced endogenous glyceraldehyde 3-phosphate dehydrogenase (GAPDH) activity . This compound is also involved in the inhibition of pyruvate kinase activity and limits the metabolism and proliferation of highly glycolytic kidney cancer cell lines harboring tricarboxylic acid cycle mutations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Malonyl-NAC can be synthesized through the reaction of malonyl chloride with N-acetylcysteamine. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to prevent decomposition of the reactants .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Malonyl-NAC undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form malonyl sulfoxide or sulfone derivatives.
Reduction: Reduction of this compound can yield thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Malonyl sulfoxide and sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various N-substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Malonyl-NAC has a wide range of applications in scientific research:
Mecanismo De Acción
Malonyl-NAC exerts its effects by increasing cellular propylation, which leads to reduced endogenous GAPDH activity . It also increases GAPDH malonylation in cells and inhibits pyruvate kinase activity . These actions result in the limitation of metabolism and proliferation of highly glycolytic kidney cancer cell lines with tricarboxylic acid cycle mutations .
Comparación Con Compuestos Similares
Similar Compounds
Malonyl-CoA: A precursor for anabolic fatty acid synthesis and involved in the regulation of energy metabolism.
Meldrum’s Acid: Used in various organic synthesis reactions and has similar reactivity to malonyl-NAC.
Uniqueness
This compound is unique in its ability to increase cellular propylation and inhibit key metabolic enzymes such as GAPDH and pyruvate kinase . This makes it a valuable tool in studying metabolic pathways and developing potential therapeutic agents for cancer treatment.
Propiedades
Fórmula molecular |
C9H15NO4S |
|---|---|
Peso molecular |
233.29 g/mol |
Nombre IUPAC |
ethyl 3-(2-acetamidoethylsulfanyl)-3-oxopropanoate |
InChI |
InChI=1S/C9H15NO4S/c1-3-14-8(12)6-9(13)15-5-4-10-7(2)11/h3-6H2,1-2H3,(H,10,11) |
Clave InChI |
VCNFQKQSTPOHPP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(=O)SCCNC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenethioate;azane](/img/structure/B12381315.png)



![1-[(3-chlorophenyl)methyl]-4-piperazin-1-ylpyrrolo[3,2-c]quinoline](/img/structure/B12381343.png)








